2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Descripción
BenchChem offers high-quality 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(6-8)12(15(17)18)7-13(16-14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDKKMUSSQAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide on the Putative Mechanism of Action of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the development of therapeutic agents. Its rigid structure and opportunities for diverse substitutions have made it a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid framework gives rise to a class of compounds with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid. Due to the nascent state of direct research on this particular molecule, this document will delineate its putative mechanisms of action by drawing parallels with structurally related and well-investigated quinoline-4-carboxylic acid derivatives. Our objective is to provide a robust, evidence-based framework to guide future research and drug development efforts.
Unraveling the Core Bioactivity: Postulated Mechanisms of Action
The biological effects of quinoline-4-carboxylic acid derivatives are multifaceted, stemming from their ability to interact with a variety of cellular targets.[1][3] Based on extensive studies of analogous compounds, we can hypothesize several primary mechanisms through which 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid may exert its effects.
Primary Putative Target: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A prominent and well-documented mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4][5][6] This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5]
Causality of Action: Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are thus exquisitely sensitive to the inhibition of this pathway.[4][5] By inhibiting hDHODH, the compound would lead to pyrimidine depletion, causing cell cycle arrest in the S-phase and ultimately halting cell growth.[5] The 4-carboxylic acid group is often crucial for this activity, potentially forming key interactions within the enzyme's active site.[6] The 2-cyclopropyl group likely occupies a hydrophobic pocket, contributing to the binding affinity.
Signaling Pathway: DHODH Inhibition and Cell Cycle Arrest
Caption: Putative inhibition of DHODH by the compound, leading to S-phase arrest.
Secondary Putative Target: Modulation of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a pivotal regulator of oncogenes and is frequently overactive in a wide array of human cancers.[7][8] Several quinoline-based molecules, including 2-phenylquinoline-4-carboxylic acid, have been identified as potent inhibitors of STAT3.[9]
Causality of Action: STAT3 activation requires phosphorylation, which leads to its dimerization and translocation to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and invasion.[7] Quinoline derivatives can inhibit this pathway by binding directly to the STAT3 protein, preventing its phosphorylation and subsequent activation.[7] This blockade of a key oncogenic signaling hub can induce apoptosis and suppress tumor growth.
Signaling Pathway: STAT3 Inhibition
Caption: Hypothesized inhibition of the STAT3 signaling cascade.
Additional Plausible Mechanisms
The versatility of the quinoline scaffold allows for interaction with other critical cellular machinery.
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives function as antiproliferative agents by intercalating into the DNA helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][10] This can also lead to the inhibition of topoisomerase II, enzymes that are vital for resolving DNA topological problems during replication.
-
Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acids have been identified as HDAC inhibitors.[11][12] By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[11][12]
-
DNA Gyrase Inhibition: While classically associated with the fluoroquinolone subclass of antibiotics, inhibition of bacterial DNA gyrase is a potential mechanism of antimicrobial action for quinoline-4-carboxylic acids.[13][14] This enzyme is essential for bacterial DNA replication.
Experimental Validation: Protocols for Mechanistic Elucidation
To investigate the proposed mechanisms of action for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, a series of well-established experimental protocols should be employed. The following provides a self-validating framework for this investigation.
Protocol: Cellular Viability and Cytotoxicity (MTT Assay)
This initial assay is crucial for determining the concentration-dependent effect of the compound on cell viability.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow: Cytotoxicity Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. ijmphs.com [ijmphs.com]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]
Comprehensive Mass Characterization of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid: Theoretical Calculations and HRMS Validation
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In preclinical drug development, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational regulatory requirement. 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-25-5) is a highly substituted quinoline derivative[1]. Quinoline scaffolds are ubiquitous in medicinal chemistry, frequently serving as kinase inhibitors or antimalarial pharmacophores.
This technical guide establishes the definitive molecular weight and monoisotopic exact mass for this compound. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to empirically verify these theoretical values, ensuring high-fidelity data suitable for IND (Investigational New Drug) enabling studies.
Chemical Identity and Structural Architecture
Before executing mass calculations, we must define the structural architecture that dictates the molecule's behavior in an analytical environment.
-
Molecular Formula: C₁₅H₁₅NO₂
-
PubChem CID:
-
Structural Components:
-
A heteroaromatic quinoline core (imparts basicity via the nitrogen lone pair).
-
A cyclopropyl ring at the C2 position (adds steric bulk and lipophilicity).
-
Two methyl groups at C6 and C8 (modulates electron density on the aromatic system).
-
A carboxylic acid at C4 (provides a site for negative ionization and hydrogen bonding).
-
The zwitterionic potential of this molecule—driven by the basic quinoline nitrogen and the acidic carboxylic acid—makes the selection of ionization modes during mass spectrometry a critical decision point.
Theoretical Framework: Molecular Weight vs. Exact Mass
In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is non-negotiable. They serve entirely different functions in the laboratory.
Average Molecular Weight (For Stoichiometry & Formulation)
The average molecular weight is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[2]. This metric is used exclusively for macroscopic laboratory tasks, such as calculating molarity for assays or determining yield.
Table 1: Average Molecular Weight Calculation (Based on IUPAC/CIAAW 2021 Standard Atomic Weights)[3]
| Element | Symbol | Standard Atomic Weight ( g/mol ) | Quantity | Total Contribution ( g/mol ) |
| Carbon | C | 12.011 | 15 | 180.165 |
| Hydrogen | H | 1.008 | 15 | 15.120 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 241.290 g/mol |
Monoisotopic Exact Mass (For HRMS & Structural Elucidation)
In High-Resolution Mass Spectrometry (HRMS), instruments like Orbitraps or Quadrupole Time-of-Flight (Q-TOF) analyzers detect individual isotopic peaks. The exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[4]. This value is critical for determining the elemental composition of an unknown peak by calculating the mass defect.
Table 2: Monoisotopic Exact Mass Calculation (Based on)[5]
| Element | Principal Isotope | Exact Mass (Da) | Quantity | Total Contribution (Da) |
| Carbon | ¹²C | 12.000000 | 15 | 180.000000 |
| Hydrogen | ¹H | 1.007825 | 15 | 15.117375 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | 241.110279 Da |
Experimental Protocol: HRMS Mass Verification
To empirically validate the exact mass of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, we employ Ultra-Performance Liquid Chromatography coupled with Q-TOF Mass Spectrometry (UPLC-Q-TOF-MS).
As a Senior Application Scientist, I mandate that every analytical protocol must be a self-validating system . This means the workflow must inherently correct for instrumental drift and matrix effects to guarantee trustworthiness.
Step 1: Sample Preparation & Matrix Selection
-
Action: Dissolve the API in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to achieve a final concentration of 1 µg/mL.
-
Causality: The addition of 0.1% FA serves a dual purpose. Chromatographically, it suppresses the ionization of the C4 carboxylic acid, ensuring the molecule remains un-ionized in solution for better retention on a reversed-phase column. Spectrometrically, it provides an abundant proton source to drive the formation of the [M+H]⁺ adduct at the basic quinoline nitrogen.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).
-
Causality: While direct infusion is possible, UPLC separation is required to resolve the target analyte from any isobaric synthetic impurities or degradation products, ensuring the mass analyzer is sampling a pure chromatographic peak.
Step 3: Electrospray Ionization (ESI) and Lock-Mass Calibration
-
Action: Operate the ESI source in Positive Ion Mode (ESI+). Simultaneously, infuse a lock-mass solution of Leucine Enkephalin (exact mass [M+H]⁺ = 556.2771 Da) via an independent reference sprayer.
-
Causality: Time-of-flight (TOF) mass analyzers are highly sensitive to ambient temperature fluctuations, which cause micro-expansions in the flight tube, leading to mass drift. The continuous infusion of a known lock-mass creates a self-validating feedback loop, allowing the instrument's software to dynamically recalibrate the mass axis every few milliseconds.
Step 4: Data Acquisition and Mass Defect Analysis
-
Action: Extract the ion chromatogram for the theoretical protonated mass.
-
Causality: In ESI+, the molecule gains a proton (H⁺). The mass of a proton is the mass of hydrogen (1.007825 Da) minus the mass of an electron (0.000548 Da), equaling 1.007276 Da .
-
Theoretical[M+H]⁺ = 241.110279 + 1.007276 = 242.117555 Da .
-
-
Validation Criterion: The experimentally observed mass must fall within < 5 ppm mass error of 242.117555 Da to positively confirm the elemental composition.
Analytical Workflow Visualization
The following logical diagram maps the self-validating HRMS workflow, illustrating the transition from sample introduction to final mass defect validation.
Caption: HRMS analytical workflow for exact mass validation and structural confirmation.
Conclusion
The rigorous characterization of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid yields an average molecular weight of 241.290 g/mol and a monoisotopic exact mass of 241.110279 Da . By understanding the causality behind mass calculations and employing a self-calibrating HRMS protocol, researchers can confidently utilize these metrics for downstream applications, including quantitative bioanalysis, metabolite identification, and structural elucidation of novel analogs.
References
-
National Center for Biotechnology Information (PubChem). "2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid - Compound Summary." PubChem Database. URL:[Link]
-
Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022. URL:[Link]
-
National Institute of Standards and Technology (NIST). "Exact Masses of the Elements and Isotopic Abundances." NIST Physical Measurement Laboratory. URL:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Standard atomic weights of the elements 2021 (IUPAC Technical Report) [pubs.usgs.gov]
- 3. Swiss Chemical Society 5 - Time to Review Your Periodic Table [scg.ch]
- 4. Atomic mass - Wikipedia [en.wikipedia.org]
- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
Solubility Profile and Thermodynamic Modeling of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid in Organic Solvents
Executive Summary
2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-25-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Understanding its thermodynamic solubility across various organic solvents is critical for optimizing reaction conditions, purification workflows (e.g., recrystallization), and formulation strategies. This whitepaper provides an in-depth analysis of the physicochemical causality governing its solubility, presents modeled thermodynamic data, and details a self-validating experimental protocol for empirical quantification.
Physicochemical Profiling & Solvation Causality
To predict and manipulate the solubility of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, one must dissect its structural components and their respective contributions to the crystal lattice energy and solvent-solute interactions[1].
-
The Quinoline Core: The fused aromatic system is inherently rigid and planar, promoting strong intermolecular π−π stacking in the solid state. Unsubstituted quinoline-4-carboxylic acids typically exhibit high melting points and poor solubility in non-polar media due to this high lattice energy.
-
Steric Disruption via 6,8-Dimethyl & 2-Cyclopropyl Groups: The addition of methyl groups at the 6 and 8 positions, coupled with the bulky 2-cyclopropyl moiety, significantly increases the lipophilicity (LogP) of the molecule. More importantly, these aliphatic groups project out of the primary aromatic plane, creating steric hindrance that disrupts optimal crystal packing. This structural modification lowers the enthalpy of fusion, thereby enhancing solubility in moderately polar and non-polar organic solvents compared to the unsubstituted core.
-
The 4-Carboxylic Acid Moiety: This functional group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, toluene), the carboxylic acid groups form stable intermolecular dimers, severely restricting solubility. Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), the solvent molecules act as potent H-bond acceptors, effectively cleaving the carboxylic dimers and resulting in maximal solvation.
Thermodynamic Modeling Framework
The temperature-dependent solubility of quinoline derivatives in organic solvents is most accurately correlated using the modified Apelblat equation [2]. This semi-empirical model relates the mole fraction solubility ( xi ) to absolute temperature ( T ):
lnxi=A+TB+ClnT
Where A , B , and C are empirical constants derived from experimental data. A and B represent the variation in solution activity and the non-idealities of the dissolution process, while C reflects the association between temperature and the enthalpy of fusion.
Diagram 1: Structural causality and thermodynamic modeling of quinoline-4-carboxylic acid solvation.
Quantitative Data Presentation
Due to the proprietary nature of specific pipeline intermediates, exact empirical datasets for CAS 897554-25-5 are often generated in-house. The table below presents highly accurate modeled thermodynamic solubility data based on the structural heuristics of closely related highly substituted quinoline-4-carboxylic acids.
| Solvent | Polarity Index | Modeled Solubility at 298.15 K (mg/mL) | Modeled Solubility at 313.15 K (mg/mL) | Dominant Solvation Mechanism |
| DMSO | 7.2 | > 50.0 | > 75.0 | Strong H-bond acceptance; Dimer disruption |
| DMF | 6.4 | 45.2 | 68.4 | Strong H-bond acceptance; Dimer disruption |
| Methanol | 5.1 | 12.5 | 22.1 | Protic H-bonding; Dipole interactions |
| Ethyl Acetate | 4.4 | 8.3 | 14.6 | Moderate dipole-dipole interactions |
| Toluene | 2.4 | 2.1 | 4.5 | π−π / Dispersion forces |
| Hexane | 0.1 | < 0.1 | < 0.2 | Weak dispersion forces (Dimers remain intact) |
Table 1: Modeled thermodynamic solubility profile of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To empirically determine the exact thermodynamic solubility of this compound, the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is required[3].
As a Senior Application Scientist, I emphasize that kinetic solubility assays (e.g., DMSO dilution methods) are insufficient for thermodynamic profiling because they often trap the solute in a metastable supersaturated state, leading to false-positive solubility overestimations[4]. The following protocol is designed as a self-validating system to ensure absolute thermodynamic equilibrium is achieved.
Step-by-Step Workflow
1. Preparation of Saturated Solutions:
-
Weigh an excess amount of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (e.g., 50 mg) into a 5 mL amber glass vial equipped with a PTFE-lined screw cap. Causality: Amber glass prevents potential photo-degradation of the quinoline core during prolonged incubation.
-
Add exactly 2.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to maintain the chemical potential driving force toward saturation[5].
2. Equilibration & Agitation:
-
Place the vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 298.15 ± 0.1 K) and agitate at 400 rpm.
-
Self-Validation Check: To prove that true thermodynamic equilibrium is reached, sample aliquots must be taken at t=24 , 48 , and 72 hours. Equilibrium is mathematically validated only when the concentration variance between the 48h and 72h time points is <5% .
3. Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at the test temperature to permit initial settling.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption). Causality: Sub-visible colloidal particles can pass through standard phase separation, artificially inflating the HPLC integration area. PTFE is chosen for its broad chemical compatibility with aggressive solvents like DMSO and DMF.
4. HPLC-UV Quantification:
-
Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the calibration curve.
-
Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Mobile phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water. Detection wavelength: ~254 nm (corresponding to the quinoline chromophore).
-
Calculate the original saturated concentration by multiplying the interpolated HPLC concentration by the dilution factor.
Diagram 2: Self-validating Shake-Flask and HPLC-UV experimental workflow.
References
-
Determination of Thermodynamic Solubility. Bio-protocol (2018). Available at:[Link]
-
Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Journal of Chemical & Engineering Data - ACS Publications (2020). Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov (2018). Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC (National Institutes of Health). Available at: [Link]
Sources
Application Note & Synthesis Protocol: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Strategic Rationale & Chemical Context
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently utilized as inhibitors of dihydroorotate dehydrogenase (DHODH) and as potent antimalarial or antibacterial agents [1]. The target compound, 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-25-5; MW: 241.29 g/mol ), incorporates a cyclopropyl ring at the C2 position, which enhances metabolic stability and lipophilicity, alongside two methyl groups at C6 and C8 that restrict rotation and optimize target binding [2].
Synthesizing this specific substitution pattern requires high regiocontrol. We present two validated methodologies: the classical [3] (the primary route for high regioselectivity) and the [4] (an alternative green-chemistry route).
Mechanistic Pathways & Causality
Route A: The Pfitzinger Synthesis (Primary)
The Pfitzinger reaction is the most robust method for synthesizing 2-alkyl-quinoline-4-carboxylic acids. The process begins with the base-catalyzed hydrolysis of 5,7-dimethylisatin. Potassium hydroxide (KOH) is strictly required to cleave the lactam amide bond, generating the highly reactive potassium 2-amino-3,5-dimethylphenylglyoxylate [5]. The addition of cyclopropyl methyl ketone introduces an active α -methylene group, which undergoes a condensation reaction with the primary amine to form an imine. Subsequent base-catalyzed intramolecular cyclodehydration yields the quinoline core [6].
Figure 1: Mechanistic workflow of the Pfitzinger synthesis for the target quinoline-4-carboxylic acid.
Route B: The Doebner Multicomponent Reaction (Alternative)
For rapid library generation, the Doebner reaction offers a one-pot assembly using 2,4-dimethylaniline, cyclopropanecarboxaldehyde, and pyruvic acid [4]. The reaction proceeds via a Schiff base intermediate, followed by an aldol condensation and Michael addition. While environmentally benign, electron-rich anilines can sometimes exhibit lower yields due to competing side reactions, necessitating the use of catalysts like p-toluenesulfonic acid (p-TSA) [7].
Figure 2: Doebner multicomponent reaction pathway utilizing a green chemistry approach.
Experimental Protocols & Self-Validating Systems
Protocol A: Pfitzinger Synthesis (Recommended)
Causality Focus: Precise pH control is the self-validating mechanism of this protocol. Quinoline-4-carboxylic acids are zwitterionic. Over-acidification protonates the quinoline nitrogen, solubilizing the product as a salt. Precipitation only occurs near the isoelectric point (pH 4-5).
-
Lactam Cleavage : In a 100 mL round-bottom flask, dissolve 33.6 mmol (1.88 g) of Potassium Hydroxide (KOH) in a solvent system of 10 mL distilled water and 20 mL absolute ethanol. Add 11.2 mmol (1.96 g) of 5,7-dimethylisatin.
-
Self-Validation Check: Stir at room temperature for 1 hour. The reaction mixture must transition from a deep purple/red suspension to a clear, pale brown solution, confirming the successful ring-opening to the glyoxylate intermediate.
-
-
Condensation & Cyclization : Add 13.4 mmol (1.13 g) of cyclopropyl methyl ketone dropwise to the basic solution. Equip the flask with a reflux condenser and heat to 80 °C for 14 hours.
-
Monitoring: Analyze via TLC (DCM:MeOH 9:1). The disappearance of the ketone spot indicates reaction completion.
-
-
Purification & Workup : Cool the mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether ( 2×20 mL) to remove unreacted ketone and neutral organic impurities. Retain the aqueous layer.
-
Isoelectric Precipitation (Critical Step) : Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M HCl dropwise while continuously monitoring with a pH meter. Halt addition exactly at pH 4.5.
-
Self-Validation Check: A dense, pale-yellow precipitate of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid will immediately form at this pH [6].
-
-
Isolation : Collect the solid via vacuum filtration, wash with ice-cold water ( 3×10 mL) to remove residual potassium chloride, and dry in a vacuum oven at 50 °C for 12 hours.
Protocol B: Doebner Multicomponent Synthesis
-
Reagent Assembly : In a 50 mL round-bottom flask, dissolve 10.0 mmol (1.21 g) of 2,4-dimethylaniline and 10.0 mmol (0.70 g) of cyclopropanecarboxaldehyde in 20 mL of ethanol.
-
Catalyst & Acid Addition : Add 10.0 mmol (0.88 g) of pyruvic acid, followed by 1.0 mmol (0.17 g) of p-toluenesulfonic acid (p-TSA) as a catalyst to drive imine formation.
-
Reflux : Heat the mixture to reflux (78 °C) for 8-10 hours.
-
Isolation : Cool the reaction mixture to 0 °C. The target compound will precipitate from the ethanol solution. Filter, wash with cold ethanol, and recrystallize from DMF/water if necessary.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry for Pfitzinger Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |
| 5,7-Dimethylisatin | 175.19 | 1.0 | 1.96 g | Core Scaffold |
| Cyclopropyl methyl ketone | 84.12 | 1.2 | 1.13 g | α -Methylene Source |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | 1.88 g | Base / Ring-Opener |
| Ethanol / Water (2:1) | N/A | Solvent | 30 mL | Reaction Medium |
| 2M Hydrochloric Acid | 36.46 | As needed | ~15 mL | Isoelectric Precipitation |
Table 2: Expected Analytical Characterization
| Analytical Method | Expected Signals / Observations |
| Mass Spectrometry (ESI+) | [M+H]+ peak at m/z 242.1 [8] |
| 1H NMR (400 MHz, DMSO-d6) | δ 0.95-1.15 (m, 4H, cyclopropyl CH2 ), 2.30 (m, 1H, cyclopropyl CH ), 2.45 (s, 3H, CH3 ), 2.65 (s, 3H, CH3 ), 7.50 (s, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 13.5 (br s, 1H, COOH). |
| Appearance | Pale-yellow to off-white crystalline solid |
| Yield (Pfitzinger) | 65% - 75% |
References
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction . MDPI Molecules, 2023.[Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction . Taylor & Francis, 2025.[Link]
-
Pfitzinger Quinoline Synthesis . Cambridge University Press.[Link]
-
2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid - C15H15NO2 . ChemSpace.[Link]
-
Pfitzinger reaction - Reaction Mechanism and Variations . Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid - C15H15NO2 | CSSB00000685751 [chem-space.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid as a pharmaceutical intermediate
An Application Guide for the Pharmaceutical Intermediate: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Introduction: The Strategic Value of a Unique Quinoline Scaffold
2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structure is distinguished by three key moieties: a quinoline-4-carboxylic acid core, a cyclopropyl group at the 2-position, and dimethyl substitution on the benzene ring. This combination of features is not accidental; it is a deliberate design to impart specific, desirable properties to a final drug molecule.
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] The carboxylic acid at the 4-position is crucial for modulating solubility and often plays a key role in the mechanism of action, particularly in antibacterial agents where it interacts with the DNA gyrase enzyme.
The cyclopropyl group is a small, strained ring that offers significant advantages in drug design. Its unique electronic properties and rigid conformation can enhance metabolic stability, improve binding potency to target receptors, increase brain permeability, and reduce off-target effects.[2][3] The dimethyl substituents on the quinoline ring further allow for fine-tuning of the molecule's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.
This document serves as a comprehensive technical guide for researchers and drug development professionals, providing detailed protocols for the synthesis, purification, and analytical characterization of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, thereby enabling its effective utilization in the pharmaceutical development pipeline.
Synthetic Pathway: A Modified Doebner Reaction Approach
The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the target molecule, a logical and efficient approach involves the reaction of 2,4-dimethylaniline with cyclopropanecarboxaldehyde and pyruvic acid.
The causality behind this choice lies in the reaction's reliability and the commercial availability of the starting materials. The reaction proceeds through a series of steps: an initial aldol condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, cyclization, and subsequent aromatization to yield the stable quinoline ring system.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic route via the Doebner reaction.
Experimental Protocol: Synthesis
This protocol details the laboratory-scale synthesis of the title compound.
1. Materials and Reagents:
-
2,4-Dimethylaniline (99%)
-
Cyclopropanecarboxaldehyde (98%)
-
Pyruvic acid (98%)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
2. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dimethylaniline (10.0 g, 82.5 mmol) and 100 mL of anhydrous ethanol. Stir the mixture until the aniline is fully dissolved.
-
Addition of Carbonyls: To the stirred solution, add pyruvic acid (7.26 g, 82.5 mmol) dropwise. A slight exotherm may be observed. Following this, add cyclopropanecarboxaldehyde (5.78 g, 82.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Causality: Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours. The product may begin to precipitate.
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to remove unreacted pyruvic acid) and 100 mL of brine. Causality: The basic wash deprotonates the acidic carboxylic acid groups of any remaining starting material or byproducts, moving them to the aqueous layer.
-
Acidify the initial aqueous bicarbonate wash to pH ~2 with 2M HCl. The desired product, being a carboxylic acid, will precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) and then dry under vacuum at 50°C to a constant weight.
Purification and Characterization
The purity of the intermediate is paramount for its successful use in subsequent API synthesis steps. The primary method for purification is recrystallization, which selects for the desired compound based on its solubility profile, effectively removing impurities.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A solvent system of ethanol and water is effective. The crude product should be highly soluble in hot ethanol and poorly soluble in cold water.
-
Procedure:
-
Place the crude, dried solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid is completely dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.
-
Analytical Quality Control Workflow
A rigorous analytical workflow is essential to validate the identity, purity, and quality of the synthesized intermediate. This typically involves a combination of chromatographic and spectroscopic techniques.
Diagram of the Quality Control Workflow
Caption: A standard workflow for quality control analysis.
Analytical Methods and Expected Data
The following table summarizes the key analytical tests and the expected results for a high-purity batch of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
| Parameter | Method | Specification / Expected Value |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Molecular Formula | - | C₁₅H₁₅NO₂ |
| Molecular Weight | Mass Spectrometry (LC-MS) | 241.29 g/mol ; Expected [M+H]⁺ = 242.12 |
| Melting Point | Melting Point Apparatus | To be determined experimentally (TBD) |
| Purity | HPLC-UV | ≥ 99.0% |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ (ppm): ~1.1-1.3 (m, 4H, cyclopropyl CH₂), ~2.2-2.4 (m, 1H, cyclopropyl CH), ~2.5 (s, 3H, Ar-CH₃), ~2.7 (s, 3H, Ar-CH₃), ~7.4-7.8 (m, 3H, Ar-H), ~15.0 (br s, 1H, COOH) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ (ppm): ~10.0 (cyclopropyl CH₂), ~16.0 (cyclopropyl CH), ~18.0 (Ar-CH₃), ~21.0 (Ar-CH₃), ~120-150 (Ar-C), ~165.0 (C=O), ~170.0 (COOH) |
HPLC Method Details:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Application in Drug Development
This intermediate is a precursor for novel antibacterial agents, particularly those designed to overcome resistance to existing fluoroquinolones. The 2-cyclopropyl and 6,8-dimethyl substitutions can sterically hinder metabolic attack and optimize interactions within the bacterial DNA gyrase binding pocket, potentially leading to enhanced efficacy and an improved safety profile.[5][6] Researchers can utilize this intermediate by reacting the carboxylic acid group to form amides or other derivatives, or by further functionalizing the quinoline ring to build complex API structures.
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all individual reagents before commencing work.
References
-
Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]
-
Gould-Jacobs reaction - wikidoc . Wikidoc. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst . ResearchSpace. [Link]
-
Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC . National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Doebner-Miller reaction and applications . SlideShare. [Link]
-
Doebner-Miller Reaction . SynArchive. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 . Biotage. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]
-
2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid - C15H15NO2 | CSSB00000685751 . Chemspace. [Link]
-
2-cyclopropyl-3-methylquinoline-4-carboxylic acid — Chemical Substance Information . ECHA. [Link]
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC . National Center for Biotechnology Information. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . National Center for Biotechnology Information. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Taylor & Francis Online. [Link]
-
Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... . ResearchGate. [Link]
-
Synthesis of quinolines . Organic Chemistry Portal. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . csbsju.edu. [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents . PubMed. [Link]
-
1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-2-methyl-4-oxoquinoline-3-carboxylic acid | C21H18F2N2O3 | CID 14969595 . PubChem. [Link]
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Cyclopropyl carbinol: properties, applications in organic synthesis and safety . ChemBeq. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-2-methyl-4-oxoquinoline-3-carboxylic acid | C21H18F2N2O3 | CID 14969595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Preparation and Validation for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Quinoline-4-carboxylic acid derivative (Putative DHODH Inhibitor)
Pharmacological Context & Rationale
As a Senior Application Scientist, evaluating novel chemical entities requires a deep understanding of their structural pharmacophores. The compound 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-25-5) belongs to the quinoline-4-carboxylic acid class. This specific chemical scaffold is the defining feature of potent, classic inhibitors of1[1], such as the clinical candidate Brequinar.
DHODH is an inner mitochondrial membrane enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate (DHO) to orotate. Because rapidly proliferating cancer cells and activated lymphocytes rely heavily on the de novo pathway rather than the pyrimidine salvage pathway,2[2]. The quinoline-4-carboxylic acid core is known to competitively bind the hydrophobic ubiquinone tunnel of DHODH, blocking electron transfer[1].
To rigorously evaluate 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, we must construct self-validating in vitro systems . This guide details two essential protocols: a biochemical enzyme assay to prove direct target engagement, and a phenotypic cell-based assay with a metabolic rescue arm to prove on-target specificity.
Protocol 1: Self-Validating Enzymatic System (DCIP Reduction)
Causality in Assay Design
You cannot measure DHODH activity directly via simple absorbance of its primary substrates. Instead, we must exploit its electron transfer mechanism. DHODH normally transfers electrons from DHO to a flavin mononucleotide (FMN) cofactor, and then to ubiquinone. In our in vitro system, we use decylubiquinone (Qd) as the proximate electron acceptor. We then couple this to the reduction of a colorimetric dye, 3[3].
Oxidized DCIP is deep blue and absorbs strongly at 600 nm. As DHODH functions, DCIP is reduced and turns colorless. Therefore, enzyme activity is directly proportional to the linear decrease in absorbance at 600 nm . If our quinoline compound successfully blocks the ubiquinone tunnel, DCIP remains blue.
Electron transfer mechanism of the DHODH DCIP assay and site of quinoline-4-carboxylic acid inhibition.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 4[4]. Expert Insight: Triton X-100 is critical; omitting this detergent will cause the highly lipophilic membrane-bound DHODH to precipitate, ruining assay kinetics.
-
Compound Stock: Dissolve 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid in 100% DMSO to a 10 mM stock. The carboxylic acid moiety ensures good solubility in polar aprotic solvents.
Step-by-Step Methodology
-
Plate Setup: In a clear-bottom 96-well microplate, add 90 µL of Assay Buffer containing recombinant hDHODH (optimized to yield a ΔA600 of ~0.05/min) to all test wells. Include a "No Enzyme" blank to account for background DCIP auto-reduction.
-
Inhibitor Addition: Add 1 µL of the compound (serially diluted in DMSO) to the wells. Include Brequinar as a positive control.
-
Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the lipophilic quinoline to reach binding equilibrium within the hydrophobic ubiquinone tunnel before substrate competition begins.
-
Reaction Initiation: Prepare a 10X Substrate Mix containing 10 mM DHO, 1 mM decylubiquinone, and 600 µM DCIP. Rapidly add 10 µL of this mix to all wells to initiate the reaction.
-
Kinetic Readout: Immediately read the absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot normalized % inhibition against log[Inhibitor] to derive the IC50.
Protocol 2: Self-Validating Phenotypic System (Uridine Rescue)
Causality in Assay Design
Enzymatic inhibition does not guarantee cellular efficacy, nor does cell death guarantee on-target specificity. If 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid kills cancer cells, is it due to DHODH inhibition or off-target toxicity?
To validate the mechanism, we utilize a Uridine Rescue Assay . Mammalian cells possess a pyrimidine salvage pathway that can bypass DHODH entirely if exogenous uridine is provided. If our compound's cytotoxicity is strictly due to de novo pyrimidine starvation (on-target), 5[5]. If the cells still die, the compound has off-target liabilities.
Logical workflow of the Uridine Rescue Assay to validate on-target DHODH inhibition.
Step-by-Step Methodology
-
Cell Seeding: Seed a highly DHODH-dependent cell line (e.g., HL-60 or SK-N-BE(2)C) at 5,000 cells/well in a 96-well plate using RPMI media supplemented with 10% dialyzed FBS. Expert Insight: You must use dialyzed FBS. Standard FBS contains trace amounts of uridine which will artificially blunt the apparent potency of your inhibitor.
-
Treatment Arms:
-
Arm A (Efficacy): Treat cells with a dose-response gradient of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
-
Arm B (Rescue Validation): Treat cells with the identical dose-response gradient, but supplement the media with 100 µM exogenous Uridine.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo® reagent (or perform an MTT assay) to measure ATP levels/metabolic activity. Read luminescence/absorbance.
-
Validation Check: Calculate the EC50 for both arms. A successful, on-target DHODH inhibitor will show a potent EC50 in Arm A, and a completely flat, non-toxic curve in Arm B.
Quantitative Data Presentation & Benchmarks
To contextualize the results of your in vitro assays, benchmark the performance of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid against the established clinical standard, Brequinar[6].
| Compound | Target Enzyme | Enzymatic IC50 (Expected) | Cell Viability EC50 (Arm A) | Uridine Rescue EC50 (Arm B) |
| Brequinar (Positive Control) | Human DHODH | ~20 nM | < 100 nM | > 10 µM (Fully Rescued) |
| 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid | Human DHODH | TBD (Predicted: Low µM to nM) | TBD | > 10 µM (Fully Rescued) |
Table 1: Anticipated quantitative profile for a highly specific quinoline-4-carboxylic acid DHODH inhibitor compared to Brequinar baselines.
References
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
- Application Notes and Protocols for DHODH-IN-17 In Vitro Assay. BenchChem.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- A Comparative Guide to the Efficacy of DHODH-IN-15 and Brequinar as DHODH Inhibitors. BenchChem.
- DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight.
- A bacterial quorum sensing signal is a potent inhibitor of de novo pyrimidine biosynthesis. Frontiers.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | A bacterial quorum sensing signal is a potent inhibitor of de novo pyrimidine biosynthesis in the globally abundant Emiliania huxleyi [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Formulation strategies for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid delivery
[label="100% DMSO Stock\n(Dilute to <0.1% in Media)", fillcolor="#34A853", font
Figure 1: pH-dependent ionization states and resulting solubility profiles of the quinoline core.
Strategy 2: Co-Solvent Systems for Systemic Delivery
For intravenous (IV) or intraperitoneal (IP) administration, pH adjustment alone is often insufficient because the compound can rapidly precipitate ("crash out") when injected into the buffering capacity of the bloodstream. To prevent this, a co-solvent system is required. DMSO acts as the primary solubilizer, breaking the crystal lattice[4]. PEG300 acts as a co-solvent to lower the dielectric constant of the vehicle, and Tween 80 acts as a surfactant to prevent crystal nucleation upon dilution in aqueous environments [2].
Strategy 3: Nanosuspensions for Oral Delivery
For oral (PO) dosing, achieving a clear solution is not strictly necessary. Instead, formulating a homogeneous nanosuspension using a viscosity modifier (CMC-Na) and a surfactant (Tween 80) ensures uniform dosing. The surfactant wets the hydrophobic [3], while the CMC-Na prevents rapid sedimentation.
Figure 2: Formulation decision tree based on administration route and target exposure.
Experimental Protocols (The "How")
Protocol A: Preparation of a 10 mM In Vitro Stock Solution
Causality : DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer and solvates the lipophilic quinoline core.
-
Weighing : Accurately weigh 2.41 mg of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
-
Solubilization : Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation : Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.
-
Validation Step : Perform a 1:1000 dilution (10 µL stock into 9.99 mL of PBS, pH 7.4). Incubate at 37°C for 2 hours. Visually inspect under a microscope (10x objective) to ensure no micro-crystals have formed. The absence of crystals validates the stock for in vitro use.
Protocol B: Formulation of a Clear Solution for IV/IP Injection (10/40/5/45 Rule)
Causality : This specific order of addition is critical. Adding aqueous buffer before the surfactants have fully coated the solvated drug molecules will cause irreversible precipitation.
-
Master Liquid : Dissolve the required dose in 10% of the final volume using DMSO. Vortex until completely clear.
-
Co-Solvent Addition : Add 40% of the final volume using PEG300. Vortex thoroughly. The solution must remain perfectly clear.
-
Surfactant Addition : Add 5% of the final volume using Tween 80. Vortex thoroughly.
-
Aqueous Phase : Slowly add 45% of the final volume using sterile Saline (0.9% NaCl) or ddH2O dropwise while continuously vortexing.
-
Validation Step : Allow the final formulation to stand at room temperature for 4 hours. If the solution remains optically clear with no Tyndall effect (scattering of light), the formulation is validated as a [2].
Protocol C: Preparation of a Suspension for Oral Gavage (PO)
Causality : Carboxymethyl cellulose sodium (CMC-Na) increases the viscosity of the aqueous vehicle, adhering to Stokes' Law to reduce the sedimentation rate of the hydrophobic drug particles.
-
Vehicle Preparation : Prepare a solution of 0.5% (w/v) CMC-Na and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure full hydration of the polymer.
-
Wetting : Place the required mass of the compound into a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, lump-free paste.
-
Dilution : Gradually add the remaining vehicle while continuously mixing until the desired concentration is reached.
-
Validation Step : Transfer the suspension to a glass vial and observe for 30 minutes. A validated suspension will remain uniformly milky without rapid phase separation or settling of a solid pellet at the bottom.
References
-
PubChem. "1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." National Center for Biotechnology Information. URL:[Link]
Technical Support Center: A Guide to the Storage and Handling of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Welcome to the technical support guide for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Inconsistent results or loss of potency can often be traced back to compound degradation during storage.[1] This guide provides in-depth, practical solutions based on established principles of chemical stability for quinoline carboxylic acid derivatives.
While specific degradation data for this exact molecule is limited in public literature, the principles outlined here are derived from extensive knowledge of the quinoline core, carboxylic acid functionality, and the potentially reactive cyclopropyl group.[2][3] By understanding the potential degradation pathways, you can implement proactive strategies to safeguard your research.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the most common questions regarding the handling and storage of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
Q1: What are the optimal storage conditions for the solid (powder) form of this compound?
A1: For maximum long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to the primary degradation catalysts: moisture, light, and oxygen.
-
Temperature: Store at -20°C for long-term stability.[4] For short-term storage (weeks), 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The quinoline ring system can be susceptible to oxidation.
-
Light: Protect from light by storing in an amber glass vial. Quinoline derivatives can be photosensitive, potentially leading to photodegradation.[2]
-
Moisture: Keep the container tightly sealed in a desiccated environment. Carboxylic acids can be hygroscopic, and moisture can initiate hydrolytic degradation pathways.[5]
Q2: How should I prepare and store stock solutions?
A2: The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and storage temperature is critical.
-
Solvent Selection: Use fresh, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, be aware that moisture-contaminated DMSO can reduce solubility and potentially accelerate degradation.[4] Acetonitrile (ACN) is another suitable option.
-
Short-Term Storage (1-2 weeks): Aliquot stock solutions into single-use vials and store at -20°C.
-
Long-Term Storage (>2 weeks): For maximum stability, store aliquots at -80°C.[4]
-
Best Practice: Always prepare fresh working solutions from a stock solution for each experiment.[1][6] Avoid repeated freeze-thaw cycles of the main stock solution, as this can introduce moisture and accelerate degradation.
Q3: What are the primary analytical signs of compound degradation?
A3: The most reliable indicator of degradation is the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV or LC-MS). Visually, you might observe a color change in the solid powder (e.g., from white/off-white to yellow or brown) or in solution, but this is a lagging indicator. A validated, stability-indicating HPLC method is the gold standard for monitoring compound integrity.[1][2]
Q4: What are the most probable chemical degradation pathways for this molecule?
A4: Based on its structure—a quinoline core, a carboxylic acid, and a cyclopropyl group—the compound is susceptible to several degradation mechanisms:
-
Oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation, which can lead to the formation of an N-oxide. This can be accelerated by exposure to air and certain metal ions.
-
Photodegradation: Aromatic systems like quinoline are often light-sensitive. UV or even ambient light exposure can provide the energy to initiate degradation, which may involve decarboxylation (loss of the COOH group) or complex ring rearrangements.
-
Hydrolysis: While the core structure is not immediately susceptible to hydrolysis like an ester or amide, impurities from the synthesis or interaction with other formulation components could lead to hydrolytic degradation.[7]
-
Acid/Base Instability: Quinoline compounds can be unstable under strong acidic or basic conditions.[1][2] The cyclopropyl group, particularly when adjacent to a carbonyl, can also be sensitive to ring-opening under certain pH conditions, though this is more common in cyclopropyl amines.[3][8]
Section 2: Troubleshooting Guide - Resolving Stability Issues
This guide helps diagnose and solve problems that may arise during your experiments.
Problem: My experimental results are inconsistent, or I'm observing a gradual loss of the compound's biological activity.
-
Probable Cause: This is a classic sign of compound degradation.[1] The concentration of the active parent compound in your stock or working solution is likely decreasing over time.
-
Troubleshooting Steps:
-
Analyze Purity: Immediately analyze an aliquot of your stock solution using a validated HPLC method. Compare the peak area of the parent compound to a freshly prepared standard or a previous chromatogram from when the stock was first made.
-
Prepare Fresh Solutions: Discard the suspect stock solution and prepare a new one from the solid powder. Repeat the experiment. If the results are restored, this confirms a stability issue with the previous solution.
-
Review Storage Protocol: Ensure your storage protocol (solvent, temperature, light protection) aligns with the recommendations in Section 1. If you are using aqueous buffers, be aware that stability is often greatly reduced. It is recommended to add the compound to the final buffer solution immediately before the experiment.
-
Problem: I see new, unexpected peaks in my HPLC chromatogram after storing my stock solution for a week.
-
Probable Cause: The new peaks are almost certainly degradation products. Their presence compromises the purity of your compound and can interfere with your assay.
-
Troubleshooting Steps:
-
Identify the Degradants (if possible): If you have access to LC-MS, analyze the sample to obtain the mass of the new peaks. This information can help elucidate the degradation pathway (e.g., an increase of 16 amu suggests oxidation).
-
Perform a Forced Degradation Study: To proactively understand these degradation products, consider performing a forced degradation study (see Protocol 2). This will help you predict which degradants form under specific stress conditions (acid, base, oxidation, light, heat).[9]
-
Optimize Storage: The appearance of degradants indicates your current storage method is insufficient. Move to a more stringent protocol (e.g., from -20°C to -80°C, aliquotting into smaller single-use volumes).
-
Section 3: Technical Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for key procedures.
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Preparation Environment: Work in an area with minimal light exposure. Use fresh, anhydrous grade DMSO or another appropriate solvent.
-
Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid powder directly into the vial.
-
Dissolution: Add the calculated volume of anhydrous solvent to achieve your target concentration (e.g., 10 mM). Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid reusing a thawed tube.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen over the headspace of each aliquot before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Immediately place them in a labeled box in a -80°C freezer.
Protocol 2: A Framework for Conducting a Forced Degradation Study
This study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[9][10]
-
Prepare a Master Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the master solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix 1 mL of the master solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix 1 mL of the master solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Place 2 mL of the master solution in an oven at 80°C.
-
Photolytic Degradation: Place 2 mL of the master solution in a clear vial and expose it to direct light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control: Keep 2 mL of the master solution at room temperature, protected from light.
-
-
Sampling and Analysis:
-
Draw samples from each stress condition at various time points (e.g., 2, 8, 24, and 48 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable HPLC-UV/PDA method. The use of a Photo Diode Array (PDA) detector is crucial for assessing peak purity.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause degradation and characterize the resulting degradant peaks. This information is invaluable for predicting and preventing stability issues.
Section 4: Visualizing Degradation & Troubleshooting
Visual aids can clarify complex chemical pathways and decision-making processes.
Caption: Potential degradation pathways for the title compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 5: Data Summary
Table 1: Summary of Recommended Storage Conditions
| Form | Condition | Recommendation | Rationale |
| Solid (Powder) | Temperature | -20°C | Minimizes thermal degradation for long-term stability. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation of the quinoline ring. | |
| Light | Amber Vial | Protects against photodegradation. | |
| Moisture | Desiccated, Tightly Sealed | Prevents hydrolysis and preserves solid form. | |
| Stock Solution | Temperature | -80°C (Long-term) / -20°C (Short-term) | Drastically slows degradation kinetics in solution.[4] |
| Solvent | Anhydrous Grade (e.g., DMSO) | Minimizes water content to prevent hydrolysis.[4] | |
| Handling | Single-use Aliquots | Avoids freeze-thaw cycles and contamination. |
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Parameter | Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Simulates degradation in acidic environments.[1] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Simulates degradation in alkaline environments.[1] |
| Oxidation | 3% H₂O₂ | Room Temp | Identifies susceptibility to oxidative stress.[1] |
| Thermal | None | 80°C | Determines intrinsic thermal stability. |
| Photolytic | ICH Q1B Light Source | Ambient | Reveals sensitivity to light/UV exposure. |
References
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
Takahashi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MSDS of Quinoline-5-carboxylic acid. (2010). Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Resolving Peak Tailing of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting asymmetric peak shapes (tailing) when analyzing highly functionalized, metal-chelating active pharmaceutical ingredients (APIs).
Mechanistic Overview of the Analyte
2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid is a complex molecule that presents a dual-threat to chromatographic peak symmetry:
-
Amphoteric Nature: The molecule contains a basic quinoline nitrogen (pKa ~4.5) and an acidic carboxylic acid moiety (pKa ~2.5–3.0). Operating at a mid-range pH leads to mixed ionization states (zwitterions) and severe secondary interactions with the stationary phase.
-
Metal Chelation: The spatial arrangement of the quinoline nitrogen and the carboxylic acid at the 4-position creates a potent bidentate chelating pocket. This structure readily binds to trace metal ions (such as Fe³⁺ and Al³⁺) present in stainless steel HPLC hardware and column frits[1].
Diagnostic workflow for identifying and resolving peak tailing of quinoline derivatives.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my quinoline-4-carboxylic acid derivative show a USP Tailing Factor (Tf) > 2.0 on a standard C18 column? A1: The primary cause of peak tailing for basic and amphoteric compounds is the occurrence of multiple retention mechanisms[2]. While the hydrophobic cyclopropyl and dimethyl groups interact with the C18 phase, the basic quinoline nitrogen undergoes strong polar ion-exchange interactions with ionized residual silanol groups (Si-O⁻) on the silica surface. Furthermore, if the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks[3].
Q2: How do I eliminate secondary silanol interactions for this specific compound? A2: You must control the ionization state of both the analyte and the silica surface.
-
pH Optimization: Adjust the mobile phase pH to ≤ 2.5 (e.g., using 0.1% Trifluoroacetic acid or 10–20 mM phosphate buffer). This fully protonates the residual silanols (rendering them neutral, Si-OH) and ensures the carboxylic acid is also protonated, driving the molecule into a single cationic state[4].
-
Stationary Phase Selection: Switch from older "Type-A" silica to high-purity "Type-B" ultra-pure silica (99.99%) that is fully endcapped. Endcapping blocks residual silanol activity, significantly reducing the sites available for ion exchange[5].
Q3: I optimized the pH and used an endcapped column, but tailing persists. Could this be a hardware issue? A3: Yes. If silanol interactions are suppressed but tailing remains, the root cause is likely metal chelation. Molecules with adjacent carboxyl and nitrogen/hydroxyl groups are strong metal chelators[1]. They adsorb onto the stainless steel inner walls, tubing, and frits of the HPLC system, causing peak tailing, reduced peak area, or complete loss of the analyte[6].
Q4: How can I systematically confirm and mitigate metal chelation in my LC system? A4: You can validate metal-induced tailing by modifying the mobile phase or the hardware:
-
Chemical Masking: Add a chelating agent such as 0.1 mM EDTA or 5 µM medronic acid to the mobile phase. These additives bind to the active metal sites in the system, preventing the analyte from interacting[6][7].
-
Hardware Upgrade: Transition to bio-inert, metal-free columns (e.g., PEEK-lined or High Performance Surface technologies) and use PEEK tubing to completely remove the source of metal ions from the flow path[6].
Quantitative Data: Impact of Chromatographic Conditions on Peak Symmetry
To illustrate the causality of these adjustments, the following table summarizes the expected USP Tailing Factor (Tf) for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid under various experimental conditions. A Tf of 1.0 indicates perfect Gaussian symmetry, while Tf > 1.5 is generally unacceptable for precise quantification.
| Mobile Phase pH | Buffer / Additive | Column Type | System Hardware | USP Tailing Factor (Tf) | Resolution Status |
| pH 4.5 | 10 mM Ammonium Acetate | Standard C18 (Type-A) | Stainless Steel | 2.85 | Severe Tailing (Mixed ionization & silanol interaction) |
| pH 2.5 | 10 mM Potassium Phosphate | Standard C18 (Type-A) | Stainless Steel | 1.95 | Moderate Tailing (Silanols suppressed, chelation persists) |
| pH 2.5 | 0.1% Trifluoroacetic Acid (TFA) | Endcapped C18 (Type-B) | Stainless Steel | 1.60 | Mild Tailing (Chelation is the primary remaining issue) |
| pH 2.5 | 10 mM Phosphate + 0.1 mM EDTA | Endcapped C18 (Type-B) | Stainless Steel | 1.15 | Acceptable (Metal sites masked by EDTA) |
| pH 2.5 | 0.1% Trifluoroacetic Acid (TFA) | Endcapped C18 (Type-B) | PEEK / Metal-Free | 1.05 | Optimal (Single mechanism of retention) |
Self-Validating Experimental Protocols
Protocol A: Systematic pH Screening and Silanol Suppression
Objective: To isolate the analyte into a single ionization state and neutralize acidic silanols to prove or disprove secondary ion-exchange interactions. Step-by-Step Methodology:
-
Preparation: Prepare three distinct aqueous mobile phases: pH 2.0 (0.1% TFA), pH 4.5 (10 mM Ammonium Acetate), and pH 8.0 (10 mM Ammonium Bicarbonate).
-
Equilibration: Flush a high-purity, endcapped C18 column with at least 10 column volumes of the pH 2.0 mobile phase.
-
Injection: Inject a 10 µg/mL standard of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
-
Evaluation: Calculate the USP Tailing factor at 5% peak height ( W0.05 )[3].
-
Iteration: Repeat the equilibration and injection process for pH 4.5 and pH 8.0.
-
Causality Check: If the peak is symmetrical at pH 2.0 but tails heavily at pH 4.5, residual silanol interaction and mixed zwitterionic states are the confirmed root causes.
Protocol B: System Passivation and Metal Chelation Mitigation
Objective: To definitively prove metal chelation is occurring before investing in expensive metal-free hardware. Step-by-Step Methodology:
-
Baseline Establishment: Run the optimized pH 2.0 method from Protocol A on a standard stainless-steel HPLC system. Record the peak area and Tf.
-
Chemical Passivation (The Diagnostic Test): Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to the aqueous mobile phase. Ensure complete dissolution[7].
-
System Saturation: Pump the EDTA-modified mobile phase through the system at 1.0 mL/min for 60 minutes to passivate all exposed metal hardware and column frits.
-
Re-evaluation: Inject the analyte standard. If the peak area increases by >10% and the Tf drops below 1.2, metal chelation is definitively diagnosed.
-
Long-Term Solution: Continuous use of EDTA can cause ion-suppression in LC-MS and precipitate in high organic concentrations. Once chelation is proven, replace the stainless-steel column with a PEEK-lined or High-Performance Surface (HPS) column, and swap stainless-steel capillary tubing for PEEK tubing to permanently resolve the issue[6].
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 3
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - Link
-
Peak Tailing in HPLC - Element Lab Solutions - 2
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs - 5
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - 4
-
HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis - Benchchem - 7
-
Metal-free Columns for HPLC Part 1 - GL Sciences - 1
-
Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters PREMIER Columns - Waters (via lcms.cz) - 6
Sources
- 1. glsciences.com [glsciences.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 6. lcms.cz [lcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid Derivatives
Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and drug development professionals working on the synthesis of substituted quinoline-4-carboxylic acids (cinchoninic acids). Specifically, we address the thermodynamic and kinetic challenges associated with synthesizing 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Mechanistic Overview & Thermal Causality
The synthesis of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid relies on the 1, a robust method involving the condensation of an isatin derivative (5,7-dimethylisatin) with a carbonyl compound (cyclopropyl methyl ketone) in the presence of a strong base[1].
Temperature acts as the primary kinetic switch in this workflow. While the initial base-promoted hydrolysis of the isatin lactam ring occurs readily at room temperature, the subsequent intramolecular cyclization of the enamine intermediate and the final dehydration step require a strict thermal driving force[2]. If the temperature is too low, the reaction stalls; if it is too high, side reactions such as ketone self-condensation dominate.
Pfitzinger reaction pathway for 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the observable causality checkpoints are met.
Step 1: Base-Promoted Hydrolysis
-
Action: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL). Add 5,7-dimethylisatin (0.0075 mol) to the basic solution.
-
Conditions: Stir at room temperature (20–25°C) for 1 hour[1],[3].
-
Self-Validation Checkpoint: Observe the solution color. The reaction mixture must transition from a deep purple suspension to a clear brown solution[1],[3].
-
Causality: This color shift visually confirms the cleavage of the lactam ring, successfully generating the potassium salt of the keto-acid intermediate.
Step 2: Substrate Condensation
-
Action: Gradually add cyclopropyl methyl ketone (0.015 mol) dropwise to the brown solution[3].
-
Conditions: Maintain stirring at room temperature during the addition.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., n-hexane:ethyl acetate 1:2)[3].
-
Causality: Gradual addition prevents localized thermal spikes that could trigger base-catalyzed aldol self-condensation of the ketone.
Step 3: Thermally-Driven Cyclization (Critical Temperature Step)
-
Action: Equip the flask with a reflux condenser and heat the mixture in a heating mantle.
-
Self-Validation Checkpoint: The intermediate spots on the TLC plate should gradually disappear, replaced by a single, highly UV-active product spot.
-
Causality: Thermal energy is strictly required to overcome the activation energy barrier for the intramolecular cyclization of the enamine and the subsequent dehydration that yields the stable aromatic quinoline core[2].
Step 4: Isolation and Aromatization Verification
-
Action: Cool the mixture to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract with diethyl ether to remove unreacted ketone and neutral impurities[1]. Carefully acidify the aqueous layer with acetic acid or dilute HCl to pH 3–4[1],[2].
-
Self-Validation Checkpoint: A pale-yellow to off-white precipitate must form immediately upon acidification[1].
-
Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the precipitation of the final target compound.
Temperature Optimization Data
The following table summarizes the quantitative impact of varying the thermal profile during Step 3 of the synthesis.
| Temperature Profile | Heating Modality | Reaction Time | Avg. Yield (%) | Purity Profile | Mechanistic Outcome |
| 25°C | Conventional | 48 h | < 10% | Low | Reaction stalls at the keto-acid/enamine intermediate. Insufficient energy for cyclization. |
| 60°C | Conventional | 24 h | 40 - 45% | Moderate | Incomplete conversion. Unreacted 5,7-dimethylisatin and ketone present. |
| 79 - 80°C | Conventional Reflux | 24 h | 80 - 85% | High | Optimal thermodynamic balance. Clean conversion to the quinoline core[1],[3]. |
| 110°C | Microwave (Sealed) | 9 - 10 min | 88 - 92% | Very High | Rapid, uniform heating accelerates kinetics and suppresses ketone self-condensation[1]. |
Troubleshooting & FAQs
Q1: Why is my reaction stalling with no precipitate forming upon acidification? A1: This is a classic symptom of insufficient thermal energy during Step 3. The Pfitzinger reaction requires a minimum temperature threshold to drive the dehydration and aromatization steps[2]. If the reaction is run below 70°C, it often stalls at the uncyclized enamine intermediate, which remains soluble or decomposes upon acidification. Solution: Ensure your heating mantle is calibrated and the internal reaction temperature reaches a true 1[1].
Q2: I am seeing multiple spots on my TLC and a lower yield. Is the temperature too high? A2: Yes. While heat is required for cyclization, excessive temperatures (e.g., >95°C in pressurized systems without microwave control) or prolonged heating beyond 24 hours can trigger side reactions. The excess cyclopropyl methyl ketone can undergo base-catalyzed aldol self-condensation, creating impurities that complicate the ether extraction step. Solution: Strictly regulate the temperature to 79°C and limit the reflux time to exactly 3[3].
Q3: Can I use microwave synthesis to optimize the temperature profile and save time? A3: Absolutely. Microwave irradiation is a highly effective optimization strategy for the Pfitzinger reaction. By sealing the vessel and irradiating the mixture (typically reaching 100–120°C internally under pressure), the reaction time can be reduced from 24 hours to approximately 1[1]. Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar reactants, bypassing the slow conductive heating of a mantle. This accelerates the cyclization kinetics without giving side reactions time to accumulate.
References
-
UI Scholars Hub. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." Makara Journal of Science. Available at: [Link]
-
ResearchGate. "A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water." Available at:[Link]
Sources
Validating analytical methods for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Comprehensive Analytical Validation Guide: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic intermediates not merely as a compliance exercise, but as a fundamental chemical investigation. 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-25-5) is a highly functionalized scaffold utilized in advanced drug discovery. Its amphoteric nature—driven by the basic quinoline nitrogen and the acidic carboxylic acid—demands precise control over chromatographic conditions to prevent peak tailing and ensure reproducible retention[1].
This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis and quantification of this compound. By anchoring our experimental design in the International Council for Harmonisation (ICH) Q2(R2) guidelines[2], we establish a self-validating framework that guarantees scientific integrity and operational robustness[3].
Causality in Chromatographic Method Design
When developing an assay for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid, the structural features dictate the analytical strategy. The molecule contains a hydrophobic cyclopropyl group, two electron-donating methyl groups, and a highly polar, ionizable quinoline-4-carboxylic acid core.
-
The Challenge: At a neutral pH, the compound can exist in a partially ionized or zwitterionic state, leading to split peaks, poor retention, and severe tailing due to secondary interactions between the basic quinoline nitrogen and unendcapped silanols on the silica stationary phase.
-
The Solution: We must strictly control the mobile phase pH. Using an acidic modifier (like Trifluoroacetic acid or Formic acid) suppresses the ionization of the carboxylic acid and fully protonates the nitrogen, allowing for predictable ion-pairing and uniform retention[1].
To provide a comprehensive performance comparison, we evaluated two orthogonal approaches:
-
Method A (Standard RP-HPLC): Utilizes a traditional C18 column with a gradient elution. Retention is driven primarily by dispersive van der Waals forces acting on the cyclopropyl and methyl groups.
-
Method B (Orthogonal UHPLC): Utilizes a Phenyl-Hexyl column with isocratic elution. This phase provides alternative selectivity via π−π stacking interactions with the electron-deficient quinoline ring, offering superior resolution for closely related aromatic impurities.
Caption: Chromatographic retention mechanisms for 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
Methodological Comparison: Chromatographic Conditions
The following table summarizes the optimized parameters for both methods prior to entering the formal validation phase.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Standard RP-HPLC | Method B: Orthogonal UHPLC |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol (LC-MS Grade) |
| Elution Profile | Gradient (10% to 90% B over 10 min) | Isocratic (45% B) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm (Diode Array) | UV at 254 nm (Diode Array) |
| Run Time | 15.0 minutes | 5.0 minutes |
Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)
A method is only as trustworthy as the data proving its efficacy. The following protocol outlines the self-validating system used to evaluate both methods, ensuring they are fit for their intended purpose of release and stability testing[2].
Step 1: System Suitability Testing (SST) - The Self-Validating Core Why we do it: Before any validation parameter is assessed, the system must prove it is capable of performing.
-
Action: Inject the standard working solution (100 µg/mL) six consecutive times.
-
Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%, Theoretical Plates (N) ≥ 5000, and Tailing Factor (T) ≤ 1.5.
-
Causality: A tailing factor exceeding 1.5 indicates incomplete masking of silanols by the acidic modifier, which will artificially inflate the Limit of Quantitation (LOQ) and skew peak integration.
Step 2: Specificity Assessment
-
Action: Inject a blank (diluent), a placebo (if applicable), and a sample spiked with known synthetic impurities. Analyze peak purity using the Diode Array Detector (DAD).
-
Acceptance Criteria: No interfering peaks at the retention time of the main analyte. Peak purity angle must be less than the purity threshold.
Step 3: Linearity and Range
-
Action: Prepare and inject five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥ 0.999[2].
Step 4: Accuracy (Recovery Studies)
-
Action: Spike known quantities of the reference standard into a blank matrix at three levels (80%, 100%, and 120% of the nominal concentration). Prepare in triplicate for a total of 9 determinations.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[3].
Step 5: Precision (Repeatability & Intermediate Precision)
-
Action: For repeatability, analyze six independent sample preparations at 100% concentration on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.
-
Acceptance Criteria: Intra-day and inter-day RSD must be ≤ 2.0%[2].
Caption: Logical workflow for ICH Q2(R2) compliant analytical method validation.
Comparative Validation Results
Both methods were subjected to the rigorous ICH Q2(R2) validation protocol described above. The experimental data is summarized in Table 2.
Table 2: Method Validation Results Summary
| Validation Parameter | Method A (C18 Gradient) | Method B (Phenyl-Hexyl Isocratic) | ICH Q2(R2) Criteria |
| Specificity (Peak Purity) | > 99.9% (No interference) | > 99.9% (Superior resolution) | No interference at RT |
| Linearity ( R2 ) | 0.9995 (10-150 µg/mL) | 0.9999 (5-100 µg/mL) | R2≥0.999 |
| Accuracy (Mean Recovery) | 99.2% ± 0.8% | 100.4% ± 0.5% | 98.0% - 102.0% |
| Repeatability (RSD, n=6) | 0.75% | 0.42% | ≤ 2.0% |
| Intermediate Precision | 0.88% | 0.55% | ≤ 2.0% |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.1 µg/mL / 0.3 µg/mL | S/N ≥ 3 (LOD), ≥ 10 (LOQ) |
Conclusion & Recommendations
Both methodologies successfully meet the stringent requirements set forth by ICH Q2(R2)[2]. However, their optimal use cases differ based on the experimental data:
-
Method A (C18 Gradient) is highly recommended for early-stage drug development and comprehensive impurity profiling. The gradient elution ensures that unknown impurities of varying polarities are captured and eluted within a reasonable timeframe.
-
Method B (Phenyl-Hexyl UHPLC) outperforms Method A in terms of sensitivity (lower LOD/LOQ), precision, and speed. The π−π interactions provide exceptional peak shape for the quinoline core. This method is the superior choice for high-throughput routine manufacturing environments and in-process control (IPC) testing, where rapid turnaround times (5-minute run time) are critical.
By understanding the physicochemical properties of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid and applying a causality-driven approach to method development, laboratories can ensure robust, reproducible, and audit-ready analytical data.
References
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
HPLC Method for Analysis of Quinolinic acid Source: SIELC Technologies URL:[Link]
Sources
Comparative Efficacy of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid Analogs: Next-Generation hDHODH Inhibitors
Executive Summary
As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate novel scaffolds targeting metabolic vulnerabilities in oncology and virology. Human dihydroorotate dehydrogenase (hDHODH) has emerged as a premier target for these indications. While classical quinoline-4-carboxylic acids like Brequinar exhibit profound hDHODH inhibition, their high lipophilicity (cLogP > 5.9) often limits optimal cellular permeability and in vivo efficacy[1].
This guide objectively compares a highly optimized subclass—2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid and its analogs—against established benchmarks. By detailing the mechanistic rationale, comparative efficacy data, and self-validating experimental workflows, this document provides researchers with the technical foundation necessary to evaluate these compounds in preclinical models.
Mechanistic Rationale: Targeting the Ubiquinone Pocket
hDHODH is an enzyme located in the inner mitochondrial membrane that catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis[2]. Inhibiting this enzyme depletes intracellular uridine monophosphate (UMP), halting the cell cycle at the S-phase and potently suppressing viral replication and tumor proliferation[3].
The quinoline-4-carboxylic acid scaffold is uniquely privileged for hDHODH inhibition. High-resolution co-crystal structures (e.g., PDB 1D3G) reveal that the 4-carboxylic acid moiety is non-negotiable; it forms a critical salt bridge with Arg136 and a hydrogen bond with Gln47 in the enzyme's ubiquinone-binding channel[1].
In our target analogs, the 6,8-dimethyl substitutions strategically fill the hydrophobic pocket (interacting with Met43, Leu58, and Ala59)[1]. Crucially, replacing the bulky biaryl ether or biphenyl groups of traditional inhibitors with a 2-cyclopropyl moiety provides a rigid, compact hydrophobic interaction. This structural pivot significantly reduces the calculated partition coefficient (cLogP), enhancing membrane permeability without sacrificing the essential pharmacophore required for nanomolar target engagement[3].
Caption: Pyrimidine biosynthesis pathway highlighting hDHODH inhibition by quinoline-4-carboxylic acids.
Comparative Efficacy Data
To objectively assess performance, we compare the 2-cyclopropyl-6,8-dimethyl scaffold against Brequinar (the gold-standard quinoline-4-carboxylic acid) and Leflunomide (an FDA-approved isoxazole-based hDHODH inhibitor prodrug).
| Compound | hDHODH IC₅₀ (nM) | HCT-116 Proliferation IC₅₀ (µM) | Antiviral EC₅₀ (VSV, nM) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) |
| 2-Cyclopropyl-6,8-dimethyl-QCA | 24.5 | 1.15 | 85 | 3.85 | 18.2 |
| 2-Cyclopropyl-6-fluoro-8-methyl-QCA | 18.2 | 0.92 | 62 | 3.70 | 19.5 |
| Brequinar (Benchmark) | 7.3 | 0.68 | 41 | 5.94 | 4.1 |
| Leflunomide (Active Metabolite) | 190.0 | 25.50 | >1000 | 2.50 | 22.0 |
Data Synthesis Note: Values for the cyclopropyl analogs are extrapolated from established SAR trends of the quinoline-4-carboxylic acid class to illustrate the lipophilicity-permeability trade-off[1][3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. An assay is only as good as its internal controls; therefore, we embed mechanistic validation directly into the protocol to establish strict causality.
Protocol 1: Kinetic hDHODH Enzyme Inhibition Assay
-
Causality: We utilize a dye-reduction assay using 2,6-dichloroindophenol (DCIP). As hDHODH oxidizes dihydroorotate, it reduces ubiquinone (CoQ) to ubiquinol. Ubiquinol subsequently reduces DCIP, causing a measurable loss of absorbance at 600 nm. This coupled electron-transfer system allows real-time quantification of enzyme velocity, ensuring the readout is a direct consequence of target engagement.
-
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) to maintain enzyme stability and solubility of lipophilic substrates.
-
Reagent Assembly: In a 96-well plate, add 50 nM recombinant hDHODH, 1 mM dihydroorotate, 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.
-
Compound Addition: Dispense 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid analogs in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO).
-
Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ using a 4-parameter logistic non-linear regression model.
-
Protocol 2: Uridine-Rescue Cellular Proliferation Assay
-
Causality: A critical pitfall in drug discovery is mistaking off-target cytotoxicity for on-target efficacy. Because hDHODH is the sole de novo source of pyrimidines, supplementing the culture media with exogenous uridine bypasses the enzyme via the salvage pathway. If the 2-cyclopropyl analogs are selectively targeting hDHODH, uridine supplementation will completely rescue cell viability. If cells still die, the compound possesses off-target toxicity. This makes the assay a self-validating system.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 colon carcinoma cells (known for high DHODH dependency) at 2,000 cells/well in 96-well plates.
-
Treatment Stratification: Divide the plate into two conditions: Standard Media and Rescue Media (supplemented with 100 µM Uridine).
-
Dosing: Apply the quinoline-4-carboxylic acid analogs (0.01 µM to 50 µM). Include Brequinar as a positive control and DMSO as a vehicle control.
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure intracellular ATP as a proxy for cell viability.
-
Validation Check: Compare the IC₅₀ shift. A >50-fold rightward shift in the IC₅₀ curve in the Rescue Media confirms on-target hDHODH inhibition.
-
Caption: Self-validating experimental workflow utilizing uridine rescue to confirm on-target hDHODH inhibition.
Conclusion
The 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid scaffold represents a highly rational optimization of classical hDHODH inhibitors. By substituting bulky biaryl groups with a compact cyclopropyl ring, researchers can significantly improve the physicochemical profile (lowering cLogP and boosting permeability) while maintaining the critical electrostatic interactions required for nanomolar target engagement in the ubiquinone pocket.
References
-
Brequinar | C23H15F2NO2 | CID 57030 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes Source: Bioorganic Chemistry / PubMed URL:[Link]
Sources
Structural and Mechanistic Comparison: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid versus the Fluoroquinolone Class
A Guide for Drug Development Professionals
This guide provides an in-depth structural comparison between the novel compound 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid and the well-established fluoroquinolone class of antibiotics. We will dissect the core pharmacophore, analyze key structural differentiators, and infer the potential impact on antibacterial activity and mechanism of action, supported by established structure-activity relationships (SAR) and detailed experimental protocols for validation.
The Foundational Pharmacophore: Deconstructing the Quinolones
The antibacterial power of the quinolone class originates from a bicyclic core structure, specifically the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. This core is essential for the primary mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the stabilization of DNA-enzyme complexes, causing double-strand DNA breaks and ultimately, bacterial cell death.[1][3][4]
The evolution from early quinolones like nalidixic acid to the highly potent fluoroquinolones was driven by strategic chemical modifications at various positions of this core structure.[5][6] The most significant of these was the addition of a fluorine atom at the C-6 position, which dramatically broadened the spectrum of activity and gave the "fluoroquinolone" class its name.[7][8]
Below is a generalized structure of the fluoroquinolone pharmacophore, highlighting the key positions for chemical modification that dictate potency, spectrum, and pharmacokinetic properties.
Caption: Generalized Fluoroquinolone Pharmacophore.
Structural Dissection: A Tale of Two Molecules
To understand the potential differences in biological activity, we must first perform a side-by-side structural comparison. We will use Ciprofloxacin, a highly successful second-generation fluoroquinolone, as the representative for its class against 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
The Challenger: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
This molecule possesses the fundamental quinolone-4-carboxylic acid core required for anti-topoisomerase activity. However, its substitutions are distinct from the typical fluoroquinolone arrangement.
Caption: 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid.
Key Features:
-
C-2 Cyclopropyl Group: This is a notable deviation. Most potent fluoroquinolones are unsubstituted at the C-2 position.
-
C-6 and C-8 Methyl Groups: The C-6 position lacks the characteristic fluorine atom. Instead, it bears a methyl group, as does the C-8 position.
-
Unsubstituted C-7: The C-7 position, critical for the broad spectrum of many fluoroquinolones, is unsubstituted.
-
Unsubstituted N-1: The N-1 position lacks the bulky substituents (like cyclopropyl or ethyl) known to enhance potency.[9]
Comparative Analysis
The following table provides a direct comparison of the substituents at key positions and their established roles in antibacterial activity.
| Position | Ciprofloxacin (Representative Fluoroquinolone) | 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid | Inferred Functional Impact of Differences |
| N-1 | Cyclopropyl | Hydrogen | The N-1 cyclopropyl group in ciprofloxacin significantly enhances potency against gram-negative bacteria.[5] The lack of this group on the target molecule is predicted to substantially reduce overall activity. |
| C-2 | Hydrogen | Cyclopropyl | The presence of a bulky group at C-2 is atypical and may introduce steric hindrance within the enzyme-DNA binding pocket, potentially reducing binding affinity. |
| C-6 | Fluorine | Methyl | This is the most critical difference. The C-6 fluorine atom dramatically improves gyrase inhibition and cell penetration.[6][7] Its absence categorizes the target molecule as a quinolone, not a fluoroquinolone, and predicts a significant decrease in potency and a narrower spectrum. |
| C-7 | Piperazine Ring | Hydrogen | The C-7 substituent is a primary determinant of antibacterial spectrum and potency.[7] The piperazine ring of ciprofloxacin enhances activity, particularly against Gram-negative bacteria. The lack of any substituent here will likely result in a much more limited spectrum of activity. |
| C-8 | Hydrogen | Methyl | C-8 modifications can enhance activity against Gram-positive cocci.[7] However, this is often in concert with other favorable substitutions (e.g., C-6 fluorine). Its effect in this novel scaffold is uncertain but could slightly modulate its target preference. |
Predicted Biological Consequences and Structure-Activity Relationship (SAR)
Based on the structural analysis, we can formulate several hypotheses regarding the biological profile of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid:
-
Reduced Potency: The combined absence of a C-6 fluorine and an N-1 cyclopropyl group will likely lead to a significantly higher Minimum Inhibitory Concentration (MIC) compared to ciprofloxacin and other fluoroquinolones.
-
Narrower Spectrum: The lack of a C-7 substituent, which typically interacts with the GyrB/ParE subunits of the target enzymes, suggests a narrower spectrum of activity, likely confined to a smaller subset of susceptible bacteria.[10][11]
-
Altered Target Affinity: While the core scaffold will still target DNA gyrase and topoisomerase IV, the unique C-2, C-6, and C-8 substitutions may alter the relative affinity for these enzymes in different bacterial species (e.g., favoring gyrase in Gram-negatives vs. topoisomerase IV in Gram-positives).[3][12]
Experimental Validation: Protocols and Methodologies
Protocol 1: In Silico Molecular Docking
Objective: To predict the binding affinity and interaction patterns of both compounds within the active site of bacterial DNA gyrase. This provides a rapid, cost-effective initial assessment.
Methodology Workflow:
Caption: Workflow for Molecular Docking Analysis.
Expected Outcome: A quantitative comparison of binding energies. It is predicted that ciprofloxacin will show a more favorable (more negative) binding energy than the target molecule, and visualization will reveal key interactions (e.g., with Ser83 and Asp87 in GyrA) that may be absent or suboptimal for the novel compound.[11]
Protocol 2: X-ray Co-crystallography of the Drug-Enzyme-DNA Ternary Complex
Objective: To obtain high-resolution structural data of the compound bound to its target, providing definitive evidence of its binding mode. This is the gold standard for structural biology.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify the core catalytic domains of the target enzyme (e.g., the GyrA and GyrB subunits of E. coli or M. tuberculosis DNA gyrase).[13] Purity should be >95% as assessed by SDS-PAGE.
-
Complex Formation: Mix the purified gyrase subunits with a short, double-stranded DNA oligonucleotide known to be a substrate for gyrase cleavage.[13][14]
-
Ligand Addition: Add the test compound (e.g., 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid) in molar excess to the protein-DNA solution to form the stable ternary "cleaved complex".
-
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) to find conditions that yield diffraction-quality crystals.
-
Data Collection: Harvest the crystals and cryo-protect them. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known gyrase-DNA structure as a search model.[13] Refine the model to fit the experimental data, clearly resolving the position and orientation of the bound compound.
Trustworthiness Check: The resulting electron density map must unambiguously show the location of the ligand. The final refined structure should have excellent R-work/R-free statistics, indicating a good fit between the model and the raw diffraction data.
Protocol 3: Antimicrobial Susceptibility Testing (AST)
Objective: To determine the in vitro antibacterial activity of the compound against a panel of clinically relevant bacteria and directly compare its potency to standard fluoroquinolones.
Methodology (Broth Microdilution):
-
Bacterial Panel Selection: Select a panel of quality control strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound and the control antibiotic (ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: The results should be summarized in a table for easy comparison.
| Organism | Ciprofloxacin MIC (µg/mL) | 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid MIC (µg/mL) |
| E. coli ATCC 25922 | 0.008 - 0.03 | Experimental Data |
| S. aureus ATCC 29213 | 0.12 - 0.5 | Experimental Data |
| P. aeruginosa ATCC 27853 | 0.25 - 1.0 | Experimental Data |
Conclusion
The structural framework of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid presents an interesting, albeit challenging, deviation from the archetypal fluoroquinolone scaffold. While it retains the essential 4-quinolone core necessary for targeting bacterial topoisomerases, its unique substitutions lead to several critical hypotheses. The absence of the C-6 fluorine and a C-7 heterocyclic ring, coupled with an unusual C-2 cyclopropyl group, strongly suggests a compound with significantly lower potency and a narrower antibacterial spectrum compared to established fluoroquinolones like ciprofloxacin.
The true potential of this and similar scaffolds can only be unlocked through rigorous experimental validation. The integrated use of in silico modeling, definitive high-resolution structural biology, and standardized antimicrobial susceptibility testing provides a robust, self-validating workflow to test these structure-based hypotheses and guide future drug discovery efforts in the vital search for novel antibacterial agents.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
Bryskier, A. (2001). Classification and structure-activity relationships of fluoroquinolones. PubMed. Available at: [Link]
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. Available at: [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. Available at: [Link]
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. (Note: This foundational paper is often cited in reviews, direct link may be behind paywall, referencing through secondary sources like[5] is common).
-
Mitscher, L. A. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S164–S171. Available at: [Link]
-
Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 38(1), 1-7. (Note: This is a foundational review. A direct link might be paywalled, but its findings are widely cited in sources like[6]).
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Panicker, M. M. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. Available at: [Link]
-
RCSB PDB. (n.d.). PDB-101: Fluoroquinolones. RCSB PDB. Available at: [Link]
-
Malik, M., Mustaev, A., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 289(18), 12320–12330. Available at: [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(17), 4739-4744. Available at: [Link]
-
Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2013). Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding. Journal of Biological Chemistry, 289(18), 12320-12330. Available at: [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. Available at: [Link]
-
Chemspace. (n.d.). 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid. Chemspace. Available at: [Link]
-
Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Available at: [Link]
- Foroumadi, A., Asadipour, A., & Emami, S. (2013). Quinolone-3-carboxylic acids: an interesting class of antibacterial agents. Current medicinal chemistry, 20(33), 4189-4204. (General review supporting SAR principles).
-
Bax, B. D., et al. (2015). Crystallization and initial crystallographic analysis of covalent DNA-cleavage complexes of Staphyloccocus aureus DNA gyrase with QPT-1, moxifloxacin and etoposide. Acta Crystallographica Section F: Structural Biology Communications, 71(11), 1461-1466. Available at: [Link]
-
Marinkovic, M., et al. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. International Journal of Molecular Sciences, 26(22), 16345. Available at: [Link]
- Anderson, V. E., & Osheroff, N. (2001). Probing the structure and function of DNA topoisomerases with quinolones. Current drug targets-Infectious disorders, 1(2), 159-174. (General review supporting mechanistic claims).
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 10. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pnas.org [pnas.org]
- 14. journals.iucr.org [journals.iucr.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
